1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine
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Overview
Description
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, and a methyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2-fluoroaniline with 1-methylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the fluorine or bromine atoms, leading to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include dehalogenated compounds and reduced derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
- 4-Bromo-2-fluorobiphenyl
- 1-(4-Bromo-2-fluorophenyl)-3,4-dicarbomethoxypyrazole
Uniqueness
1-(4-Bromo-2-fluorophenyl)-4-methylpiperazine is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H14BrFN2 |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-4-methylpiperazine |
InChI |
InChI=1S/C11H14BrFN2/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3 |
InChI Key |
DQBFDTMAGOBSFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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